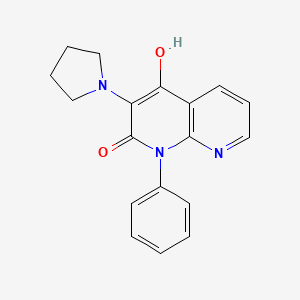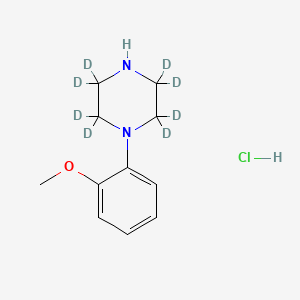
1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride is a deuterated derivative of 1-(2-Methoxyphenyl)piperazine hydrochloride. This compound is often used as a reference material in forensic laboratories and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride involves the reaction of 2-methoxyaniline with piperazine in the presence of deuterated reagents. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds. Common reagents and conditions for these reactions include solvents like ethanol and methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride is widely used in scientific research for various applications:
Chemistry: It is used in the synthesis of other complex organic compounds and as a reference material in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride involves its interaction with molecular targets in the central and autonomic nervous systems. It affects neurotransmitter pathways, leading to changes in blood pressure and smooth muscle function. The exact molecular targets and pathways involved are still under investigation, but it is known to influence serotonin and dopamine receptors .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride can be compared with other similar compounds such as:
1-(2-Methoxyphenyl)piperazine hydrochloride: The non-deuterated version, used for similar applications but without the deuterium labeling.
1-(4-Methoxyphenyl)piperazine hydrochloride: A structural isomer with different pharmacological properties.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Another piperazine derivative with distinct chemical and biological properties
These comparisons highlight the uniqueness of this compound, particularly its use as a deuterated reference material in research and forensic applications.
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-(2-methoxyphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H/i6D2,7D2,8D2,9D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMVHGULHRJOEC-OEVGSOSGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2OC)([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
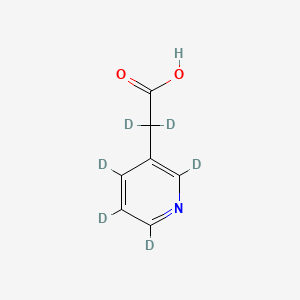




![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)


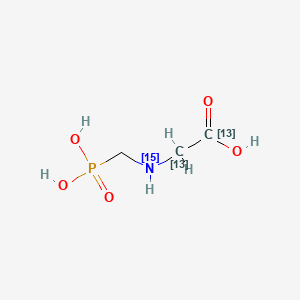

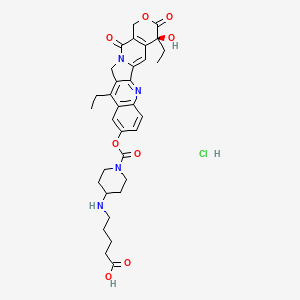
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)
![1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B564293.png)
